molecular formula C9H10O5S B13175556 Benzoic acid,5-(ethylsulfonyl)-2-hydroxy-

Benzoic acid,5-(ethylsulfonyl)-2-hydroxy-

Cat. No.: B13175556
M. Wt: 230.24 g/mol
InChI Key: ZNNDCILEIZUJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid,5-(ethylsulfonyl)-2-hydroxy- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylsulfonyl group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,5-(ethylsulfonyl)-2-hydroxy- can be achieved through a multi-step process. One common method involves the reaction of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid, followed by hydrolysis to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. This intermediate is then reacted with sodium sulfite and diethyl sulfate under reflux conditions to yield the target compound .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The method described above is suitable for large-scale production, with a total yield of up to 75% and a purity of 99.5% . The process is designed to be efficient and cost-effective, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,5-(ethylsulfonyl)-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid,5-(ethylsulfonyl)-2-hydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid,5-(ethylsulfonyl)-2-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with reactive oxygen species and other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Gallic acid
  • Protocatechuic acid
  • p-Hydroxybenzoic acid
  • Syringic acid
  • Ferulic acid
  • Caffeic acid
  • p-Coumaric acid
  • Sinapic acid

Uniqueness

Benzoic acid,5-(ethylsulfonyl)-2-hydroxy- is unique due to the presence of both an ethylsulfonyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

5-ethylsulfonyl-2-hydroxybenzoic acid

InChI

InChI=1S/C9H10O5S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)

InChI Key

ZNNDCILEIZUJPX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.